
3-(2-aminoethyl)-1H-indol-5-yl (4-chlorophenyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-aminoethyl)-1H-indol-5-yl N-(4-chlorophenyl)carbamate is a complex organic compound that features both indole and carbamate functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-aminoethyl)-1H-indol-5-yl N-(4-chlorophenyl)carbamate typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the introduction of the aminoethyl group. The final step involves the formation of the carbamate linkage with the 4-chlorophenyl group. Key reagents used in these steps include indole, ethylenediamine, and 4-chlorophenyl isocyanate. Reaction conditions often involve the use of catalysts and solvents such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity .
化学反应分析
Types of Reactions
3-(2-aminoethyl)-1H-indol-5-yl N-(4-chlorophenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
Major products formed from these reactions include various substituted indole derivatives, carbamates, and amines, depending on the specific reaction conditions and reagents used .
科学研究应用
3-(2-aminoethyl)-1H-indol-5-yl N-(4-chlorophenyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and receptor interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties
作用机制
The mechanism of action of 3-(2-aminoethyl)-1H-indol-5-yl N-(4-chlorophenyl)carbamate involves its interaction with specific molecular targets such as enzymes and receptors. The indole moiety can bind to active sites of enzymes, inhibiting their activity, while the carbamate group can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition .
相似化合物的比较
Similar Compounds
3-(2-aminoethyl)-1H-indole: Lacks the carbamate group but shares the indole and aminoethyl functionalities.
N-(4-chlorophenyl)carbamate: Contains the carbamate group but lacks the indole moiety.
Indole-3-carbinol: Contains the indole ring but has a different substituent at the 3-position.
Uniqueness
3-(2-aminoethyl)-1H-indol-5-yl N-(4-chlorophenyl)carbamate is unique due to the combination of the indole and carbamate functionalities, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .
属性
分子式 |
C17H16ClN3O2 |
|---|---|
分子量 |
329.8 g/mol |
IUPAC 名称 |
[3-(2-aminoethyl)-1H-indol-5-yl] N-(4-chlorophenyl)carbamate |
InChI |
InChI=1S/C17H16ClN3O2/c18-12-1-3-13(4-2-12)21-17(22)23-14-5-6-16-15(9-14)11(7-8-19)10-20-16/h1-6,9-10,20H,7-8,19H2,(H,21,22) |
InChI 键 |
AZOIVJXRBKFFHR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1NC(=O)OC2=CC3=C(C=C2)NC=C3CCN)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2,4-dimethylphenyl)-4-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}benzamide](/img/structure/B12468434.png)
![N-[2-hydrazinyl-2-oxo-1-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)ethyl]benzamide](/img/structure/B12468448.png)
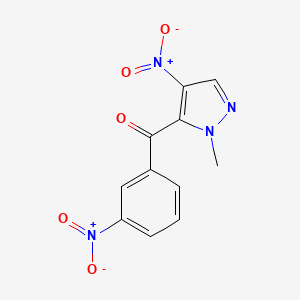
![2-Methylpropyl 4-({5-[2-(4-{[(4-methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate](/img/structure/B12468452.png)
![2,6-Dibromo-7-methyl-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B12468462.png)
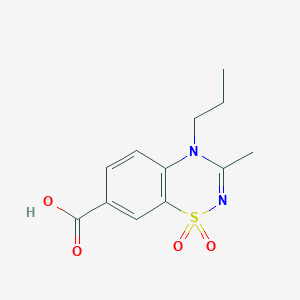

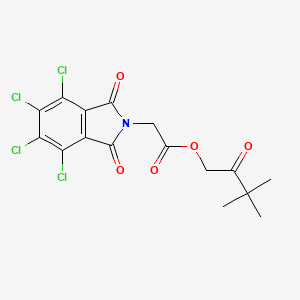
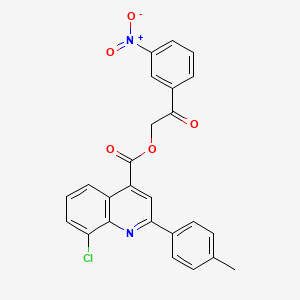
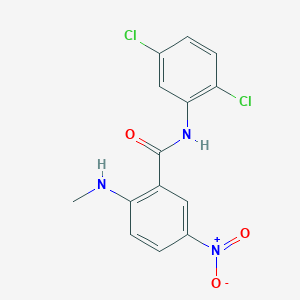
![4-{[(E)-(4-butoxyphenyl)methylidene]amino}phenyl acetate](/img/structure/B12468494.png)
![5-methyl-2-({[4-(pyridin-4-ylmethyl)phenyl]amino}methyl)hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B12468501.png)
![4-[2-(1,3-Dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenoxy]benzonitrile](/img/structure/B12468505.png)
![Ethyl 4-phenyl-2-{[(pyrimidin-2-ylsulfanyl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B12468518.png)
